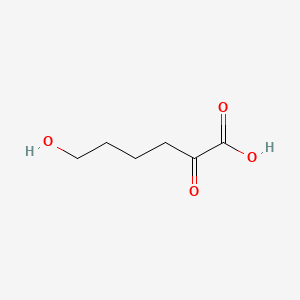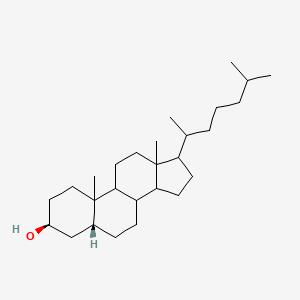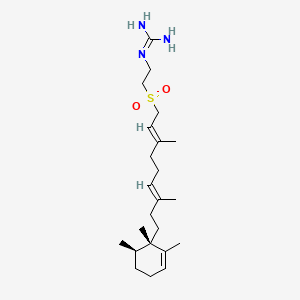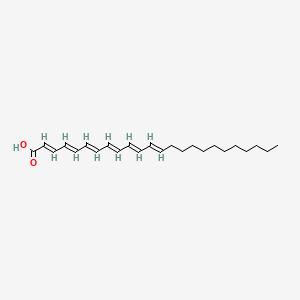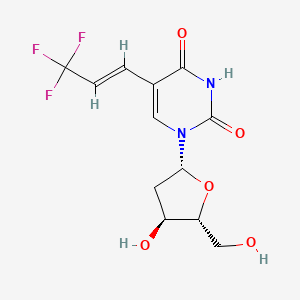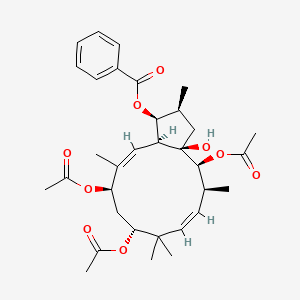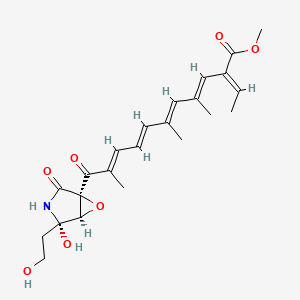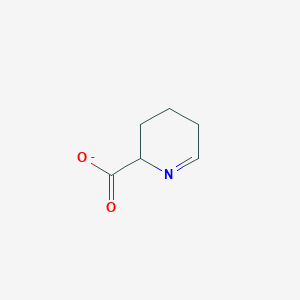
1-Piperideine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-piperideine-6-carboxylate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 1-piperideine-6-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-piperideine-6-carboxylic acid.
科学的研究の応用
Enzymatic Formation and Involvement in Antibiotic Biosynthesis
- 1-Piperideine-6-carboxylate (P6C) plays a key role in the biosynthesis of certain antibiotics. In Streptomyces clavuligerus, a specific enzyme, P6C dehydrogenase, catalyzes the conversion of P6C into alpha-aminoadipic acid, a vital precursor in the production of cephamycin C, an antibiotic. This enzyme is also found in other cephamycin C-producing actinomycetes, implying its significance in antibiotic biosynthesis (Fuente et al., 1997).
Role in Metabolic Pathways and Disease Diagnosis
- P6C is implicated in various metabolic pathways and can serve as a biomarker in certain diseases. For instance, its accumulation in patients with α-aminoadipic semialdehyde dehydrogenase deficiency leads to pyridoxine-dependent epilepsy. Identification of P6C and related compounds in urine can facilitate early diagnosis and treatment of this condition, reducing the risk of intellectual disability (Kuhara et al., 2020).
Biochemical Synthesis and Transformation
- P6C also plays a role in the biochemical synthesis and transformation of amino acids. Research demonstrates its involvement in the conversion of L-lysine to pipecolic acid in certain bacteria, suggesting its broader relevance in amino acid metabolism. The detailed study of these biochemical pathways can enhance our understanding of essential biological processes and lead to the discovery of novel compounds (Fujii et al., 2002).
Understanding Enzymatic Mechanisms
- The study of P6C has also contributed to the understanding of enzymatic mechanisms and their roles in microbial metabolism. For instance, research on the structure and mechanism of P6CDH from Streptomyces clavuligerus has provided insights into the catabolism of lysine and the formation of β-lactam antibiotics, highlighting the enzyme's role in processing P6C (Hasse et al., 2019).
特性
分子式 |
C6H8NO2- |
|---|---|
分子量 |
126.13 g/mol |
IUPAC名 |
2,3,4,5-tetrahydropyridine-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/p-1 |
InChIキー |
CSDPVAKVEWETFG-UHFFFAOYSA-M |
SMILES |
C1CC=NC(C1)C(=O)[O-] |
正規SMILES |
C1CC=NC(C1)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


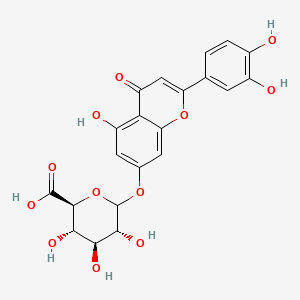
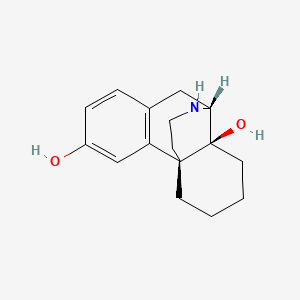
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)
